![molecular formula C16H11ClF3NOS B183486 2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one CAS No. 562094-95-5](/img/structure/B183486.png)
2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one, also known as CTPO, is a synthetic compound that has been widely used in scientific research. It belongs to the class of thiazolidinones and is known for its potential therapeutic properties.
作用机制
The exact mechanism of action of 2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is not fully understood. However, studies have shown that it acts by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of immune and inflammatory responses.
生化和生理效应
2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. 2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has also been found to inhibit the growth of cancer cells and to induce cell death in tumor cells. In addition, 2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has been found to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.
实验室实验的优点和局限性
One of the main advantages of 2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is its versatility. It can be used in a variety of scientific research applications, including drug discovery, inflammation research, and cancer research. 2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is also relatively easy to synthesize and can be obtained in high purity. However, there are also some limitations to using 2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one in lab experiments. It can be toxic at high concentrations and can cause cell death in some cell types. In addition, the exact mechanism of action of 2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are a number of future directions for research on 2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one. One area of research is the development of 2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one-based drugs for the treatment of inflammatory diseases, such as arthritis and Crohn's disease. 2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has also been studied for its potential use in cancer therapy, and future research could focus on optimizing its anti-tumor properties. In addition, 2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one could be used as a tool in drug discovery research to identify new targets for drug development. Finally, further studies could be conducted to better understand the mechanism of action of 2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one and its effects on different cell types.
合成方法
The synthesis of 2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one involves the reaction of 2-chlorobenzaldehyde and 4-(trifluoromethyl)benzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then cyclized with the help of potassium hydroxide to yield 2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one. This method has been found to be efficient and yields a high purity product.
科学研究应用
2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has been used in scientific research for a variety of applications. One of the main areas of research has been its potential therapeutic properties. Studies have shown that 2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been found to have neuroprotective effects and has been studied for its potential use in treating Alzheimer's disease. 2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has also been used as a tool in drug discovery research, as it can be used to identify new targets for drug development.
属性
CAS 编号 |
562094-95-5 |
|---|---|
产品名称 |
2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one |
分子式 |
C16H11ClF3NOS |
分子量 |
357.8 g/mol |
IUPAC 名称 |
2-(2-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H11ClF3NOS/c17-13-4-2-1-3-12(13)15-21(14(22)9-23-15)11-7-5-10(6-8-11)16(18,19)20/h1-8,15H,9H2 |
InChI 键 |
SYZQSWDZILARDY-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(S1)C2=CC=CC=C2Cl)C3=CC=C(C=C3)C(F)(F)F |
规范 SMILES |
C1C(=O)N(C(S1)C2=CC=CC=C2Cl)C3=CC=C(C=C3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





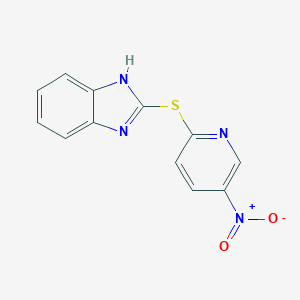
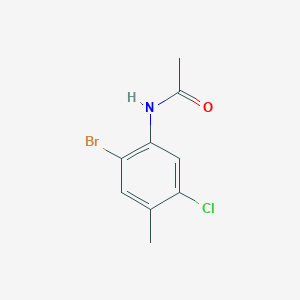
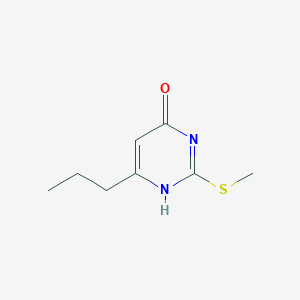
![1-(3-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B183413.png)
![2-(2,4-Dinitrobenzylthio)-1H-benzo[d]imidazole](/img/structure/B183414.png)
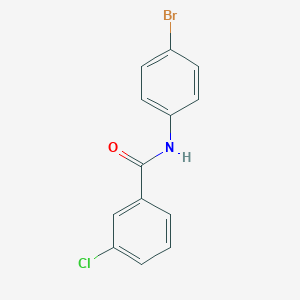
![1-(2-Chlorophenyl)-3-[(5-nitropyridin-2-yl)amino]urea](/img/structure/B183418.png)

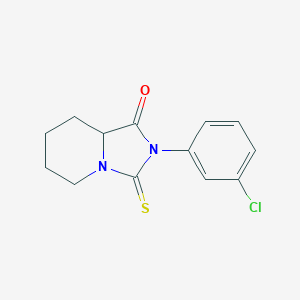
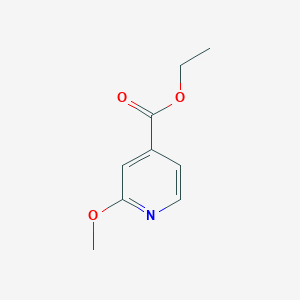
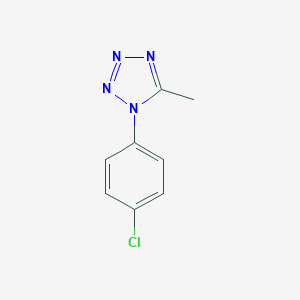
![4-[(Methylamino)acetyl]morpholine](/img/structure/B183425.png)